molecular formula C13H14N2O4 B2527683 3-Cyclopropyl-6,7-dimethoxy-1H-quinazoline-2,4-dione CAS No. 1239756-89-8

3-Cyclopropyl-6,7-dimethoxy-1H-quinazoline-2,4-dione

Cat. No. B2527683
CAS RN: 1239756-89-8
M. Wt: 262.265
InChI Key: NVVMPHBXVWMGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Structure : It belongs to the quinazoline-2,4-dione class of compounds, which are known for their bioactivity and commercial drug applications .

Synthesis Analysis

The synthesis of 3-Cyclopropyl-6,7-dimethoxy-1H-quinazoline-2,4-dione involves a one-pot three-component reaction under microwave irradiation. The process is straightforward and can be conducted in both catalyst- and solvent-free conditions. The resulting quinazoline-2,4-diones were isolated with yields ranging from 30% to 65% .


Chemical Reactions Analysis

The compound exhibits moderate inhibitory activity against α-amylase and/or α-glucosidase enzymes. Additionally, it displays antioxidant properties and cytotoxic effects. The molecular docking study reveals specific intermolecular interactions within the binding site of these enzymes .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 293-294°C .
  • Solubility : Soluble in dimethyl sulfoxide (DMSO) .

Safety and Hazards

  • Cytotoxicity : Compound 3d exhibits higher cytotoxicity than 5-fluorouracil in the Artemia salina assay .
  • Neuroimaging Application : The compound has low brain uptake, limiting its potential for neuroimaging .

Future Directions

Further exploration of this class of S1PR2 PET tracers in peripheral tissue diseases is underway .

properties

IUPAC Name

3-cyclopropyl-6,7-dimethoxy-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-18-10-5-8-9(6-11(10)19-2)14-13(17)15(12(8)16)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVMPHBXVWMGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.